molecular formula C23H25N3O3 B5435153 2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5435153
M. Wt: 391.5 g/mol
InChI Key: BTNLSZJZLOXGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BZML-2, is a novel spirocyclic compound that has gained significant attention in the field of medicinal chemistry. The compound contains a benzoxazole moiety and a spirocyclic scaffold, which makes it an interesting target for drug development. BZML-2 has shown promising results in preclinical studies, and its potential applications in treating various diseases have been explored.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors, which suggests that it may have a broad spectrum of pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is its broad spectrum of pharmacological effects, which makes it a promising target for drug development. However, the compound's complex structure and multistep synthesis process may limit its use in large-scale production. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the compound's potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that requires the use of various reagents and catalysts. The initial step involves the synthesis of 2-aminobenzoxazole, which is then reacted with 3-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The final step involves the cyclization of the amine with cyclohexanone in the presence of acetic acid to form this compound.

Scientific Research Applications

2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in treating various diseases. The compound has shown promising results in preclinical studies as an anticancer agent, an antidepressant, and an antipsychotic agent. This compound has also been explored for its potential applications in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-18-7-4-6-17(14-18)15-25-12-5-10-23(21(25)27)11-13-26(16-23)22-24-19-8-2-3-9-20(19)29-22/h2-4,6-9,14H,5,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNLSZJZLOXGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.